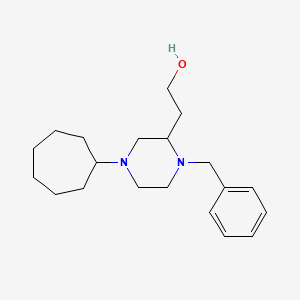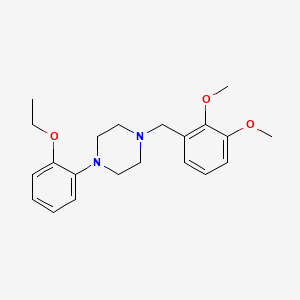![molecular formula C19H17FN2O3 B6132511 4-({[3-(6-fluoro-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid](/img/structure/B6132511.png)
4-({[3-(6-fluoro-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({[3-(6-fluoro-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of indole-based molecules, which have been studied for their diverse biological activities. In
Wirkmechanismus
The mechanism of action of 4-({[3-(6-fluoro-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid is not fully understood. However, it has been proposed that the compound inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the biosynthesis of prostaglandins. Prostaglandins are known to play a role in inflammation and pain, and the inhibition of COX-2 activity can reduce their production, leading to anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
Studies have shown that 4-({[3-(6-fluoro-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid can inhibit the activity of COX-2, leading to a reduction in the production of prostaglandins. This can result in anti-inflammatory and analgesic effects. In addition, the compound has been shown to have anti-tumor and neuroprotective effects, although the exact mechanisms of these effects are not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-({[3-(6-fluoro-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid in lab experiments is its potential therapeutic properties. The compound has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects, making it a promising candidate for further studies. However, one limitation of using this compound is its limited availability and high cost, which can make it difficult for some researchers to obtain.
Zukünftige Richtungen
There are several future directions for the study of 4-({[3-(6-fluoro-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid. One direction could be to further investigate its anti-inflammatory and analgesic effects, as well as its potential use in the treatment of inflammatory diseases such as arthritis. Another direction could be to explore its anti-tumor effects and its potential use in cancer therapy. Additionally, further studies could be conducted to better understand the compound's neuroprotective effects and its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In conclusion, 4-({[3-(6-fluoro-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid is a promising compound with potential therapeutic properties. Its anti-inflammatory, anti-tumor, and neuroprotective effects make it a promising candidate for further studies. However, its limited availability and high cost may pose challenges for some researchers. Further studies are needed to fully understand its mechanisms of action and its potential use in the treatment of various diseases.
Synthesemethoden
The synthesis of 4-({[3-(6-fluoro-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid involves the reaction of 6-fluoroindole with 3-(tert-butoxycarbonylamino)propyl trifluoroacetate in the presence of a base, followed by the deprotection of the tert-butoxycarbonyl group using trifluoroacetic acid. This method has been reported to yield the compound in high purity and good yield.
Wissenschaftliche Forschungsanwendungen
4-({[3-(6-fluoro-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid has been studied for its potential therapeutic properties in various diseases. It has been reported to have anti-inflammatory, anti-tumor, and neuroprotective effects. In addition, it has been shown to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, which are known to play a role in inflammation and pain.
Eigenschaften
IUPAC Name |
4-[[3-(6-fluoroindol-1-yl)propanoylamino]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3/c20-16-6-5-14-7-9-22(17(14)11-16)10-8-18(23)21-12-13-1-3-15(4-2-13)19(24)25/h1-7,9,11H,8,10,12H2,(H,21,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSWFODJDYOCGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CCC(=O)NCC3=CC=C(C=C3)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 2-anilino-5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6132435.png)
![({1-[(1-{[5-(ethylthio)-2-thienyl]carbonyl}-3-piperidinyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine trifluoroacetate](/img/structure/B6132440.png)
![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B6132447.png)
![4-{[5-(3-bromophenyl)-2-furyl]methylene}-1-(3,4-dichlorophenyl)-3,5-pyrazolidinedione](/img/structure/B6132453.png)
![2-(4-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrimidine](/img/structure/B6132455.png)
![2-{[(3,4-dimethoxyphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B6132469.png)
![[4-(dimethylamino)benzyl][2-(1H-indol-3-yl)-1-methylethyl]amine hydrochloride](/img/structure/B6132481.png)

![N-(2,3-dimethylphenyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6132500.png)

![[2-({2-[(4-methylbenzoyl)oxy]benzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6132528.png)
![4-ethyl-4-[(1-oxaspiro[4.4]non-3-ylamino)methyl]hexanenitrile](/img/structure/B6132529.png)
![5-(2,4-dimethoxybenzoyl)-3-(3-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B6132540.png)